REACTION_CXSMILES
|
[S:1]1[C:5]([C:6]2[CH:7]=[C:8]([CH:14]=[CH:15][CH:16]=2)[C:9](OCC)=[O:10])=[CH:4][N:3]=[CH:2]1.CC(C[AlH]CC(C)C)C.[OH-].[Na+].C([O-])(O)=O.[Na+]>C1(C)C=CC=CC=1.O>[S:1]1[C:5]([C:6]2[CH:7]=[C:8]([CH2:9][OH:10])[CH:14]=[CH:15][CH:16]=2)=[CH:4][N:3]=[CH:2]1 |f:2.3,4.5|
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Name
|
|
Quantity
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553 mg
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Type
|
reactant
|
Smiles
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S1C=NC=C1C=1C=C(C(=O)OCC)C=CC1
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Name
|
|
Quantity
|
8 mL
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Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
|
CUSTOM
|
Details
|
the resulting mixture was further stirred at −78° C., under nitrogen, for 5 min.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
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Details
|
at 0° C. for 30 min
|
Duration
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30 min
|
Type
|
EXTRACTION
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Details
|
The separated aq. layer was further extracted with Et2O (2×100 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The mixed organic layers were then dried over anh. MgSO4
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification by FC (DCM/MeOH=20/1)
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
S1C=NC=C1C=1C=C(C=CC1)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |